molecular formula C32H33N5O B11224092 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11224092
M. Wt: 503.6 g/mol
InChI Key: KUNDAKIVGPTPQT-UHFFFAOYSA-N
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Description

1-(2,3-DIMETHYLPHENYL)-4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIMETHYLPHENYL)-4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolopyrimidine core, followed by the introduction of the phenyl and ethoxyphenyl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIMETHYLPHENYL)-4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, pyrrolopyrimidine derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds like 1-(2,3-DIMETHYLPHENYL)-4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE could be investigated for their therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

Industrially, this compound may find applications in the development of new materials, catalysts, and other functional products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity, and influencing various cellular pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-DIMETHYLPHENYL)-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE
  • 1-(2,3-DIMETHYLPHENYL)-4-[7-(4-HYDROXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE

Uniqueness

The uniqueness of 1-(2,3-DIMETHYLPHENYL)-4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C32H33N5O

Molecular Weight

503.6 g/mol

IUPAC Name

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C32H33N5O/c1-4-38-27-15-13-26(14-16-27)37-21-28(25-10-6-5-7-11-25)30-31(33-22-34-32(30)37)36-19-17-35(18-20-36)29-12-8-9-23(2)24(29)3/h5-16,21-22H,4,17-20H2,1-3H3

InChI Key

KUNDAKIVGPTPQT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=CC(=C5C)C)C6=CC=CC=C6

Origin of Product

United States

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